molecular formula C10H14O4 B3029190 1,3-Bis(methoxymethoxy)benzene CAS No. 57234-29-4

1,3-Bis(methoxymethoxy)benzene

Cat. No.: B3029190
CAS No.: 57234-29-4
M. Wt: 198.22 g/mol
InChI Key: TZZPMRGYEPMHLA-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution in Synthetic Methodology

The synthesis of 1,3-bis(methoxymethoxy)benzene has evolved, driven by the need for efficient and safe methods for protecting the hydroxyl groups of resorcinol (B1680541) and its derivatives.

Historically, the primary reagent for introducing the methoxymethyl (MOM) protecting group was chloromethyl methyl ether (MOM-Cl). wikipedia.org This reagent, while effective, was later identified as a potent carcinogen, prompting a significant shift in synthetic strategies towards safer alternatives. google.commasterorganicchemistry.com Early methods for the synthesis of this compound involved the reaction of resorcinol with MOM-Cl in the presence of a base.

A significant advancement in the synthesis of MOM ethers came with the introduction of alternative reagents. Dimethoxymethane (B151124), in the presence of an acid catalyst, provides a safer route for the methoxymethylation of phenols. google.com Another alternative is the use of methoxymethyl acetate (B1210297) with a Lewis acid catalyst, which also offers a milder and less hazardous approach to the formation of MOM ethers. oocities.org

The typical laboratory synthesis of this compound involves the reaction of resorcinol with a methoxymethylating agent in the presence of a suitable base and solvent. The choice of reagents and conditions can be optimized to achieve high yields.

Table 1: Synthetic Methods for this compound

Precursor Reagent Base Solvent Yield Reference
Resorcinol Chloromethyl methyl ether Sodium hydride DMF Not specified masterorganicchemistry.com
Resorcinol Dimethoxymethane p-Toluenesulfonic acid Methylene chloride 60% (for m-hydroxybenzaldehyde) google.com

Foundational Principles of Methoxymethyl (MOM) Protecting Group Chemistry

The utility of this compound is rooted in the chemical properties of the methoxymethyl (MOM) protecting group. The MOM group is an acetal (B89532) that effectively masks the reactivity of hydroxyl groups, particularly in phenols, allowing for chemical transformations on other parts of a molecule without interference from the acidic phenolic protons.

Protection: The formation of a MOM ether from a phenol (B47542) typically proceeds via a nucleophilic substitution reaction. The phenoxide, generated by a base, attacks the electrophilic carbon of the methoxymethylating agent. The stability of the MOM group is a key feature; it is generally stable to a wide range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. uwindsor.ca

Deprotection: The removal of the MOM group is most commonly achieved under acidic conditions. nih.gov The acetal linkage is susceptible to hydrolysis in the presence of acids such as hydrochloric acid or p-toluenesulfonic acid. The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to release the phenol and generate a resonance-stabilized oxocarbenium ion, which is then quenched by water or another nucleophile. Selective deprotection methods have also been developed, for instance, using silica-supported sodium hydrogen sulfate (B86663) as a mild and heterogeneous catalyst. researchgate.net

Scope and Significance in Contemporary Organic Synthesis

This compound serves as a crucial building block in the multi-step synthesis of complex organic molecules, including a variety of natural products. Its symmetrically protected resorcinol core allows for regioselective functionalization of the aromatic ring, making it a versatile intermediate.

The compound has been utilized in the total synthesis of numerous biologically active natural products. For instance, it has been a key starting material in the synthesis of deoxyrhapontigenin, a natural stilbenoid with potential pharmacological activities. scielo.br In this synthesis, the protected resorcinol derivative undergoes further reactions such as formylation and Wittig-type olefination.

Furthermore, derivatives of this compound are employed in the synthesis of other complex natural products. For example, a derivative was used in the enantioselective synthesis of rotenone, a naturally occurring pesticide. wits.ac.za It has also been used in the synthesis of schweinfurthin F analogues, which are of interest for their potential anti-cancer properties. acs.org The directed ortho-metalation of this compound and its derivatives allows for the introduction of substituents at specific positions on the aromatic ring, further expanding its synthetic utility. nih.gov

The significance of this compound lies in its ability to provide a stable, yet readily cleavable, protected form of the resorcinol moiety. This enables chemists to perform a wide array of chemical transformations that would otherwise be incompatible with free phenolic hydroxyl groups, thus facilitating the efficient construction of complex molecular architectures.

Table 2: Applications of this compound in the Synthesis of Natural Products

Target Molecule Key Reaction Involving this compound Derivative Reference
Deoxyrhapontigenin Heck reaction scielo.br
Rotenone LDA mediated coupling reaction wits.ac.za
Schweinfurthin F Analogue Lithiation and reaction with an electrophile acs.org

Table of Compounds

Compound Name
This compound
1,3-bis(methoxymethoxy)-5-methylbenzene
7,8-Dihydroxycalamenene
Acetic anhydride
Acetyl chloride
Chloromethyl methyl ether
Deoxyrhapontigenin
Dimethoxymethane
Hydrochloric acid
m-Hydroxybenzaldehyde
Methanol (B129727)
Methoxymethyl acetate
p-Toluenesulfonic acid
Resorcinol
Rotenone
Schweinfurthin F
Sodium hydride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-13-9-4-3-5-10(6-9)14-8-12-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZPMRGYEPMHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306842
Record name 1,3-Bis(methoxymethoxy)benzene
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Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57234-29-4
Record name 1,3-Bis(methoxymethoxy)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(methoxymethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 1,3 Bis Methoxymethoxy Benzene and Its Derivatives

Classical and Optimized Synthetic Protocols

The preparation of 1,3-Bis(methoxymethoxy)benzene has been well-established through classical methods, with ongoing efforts to optimize these protocols for improved efficiency and yield.

Synthesis from Resorcinol (B1680541) and Chloromethyl Methyl Ether

The most common and traditional method for synthesizing this compound involves the reaction of resorcinol with chloromethyl methyl ether (MOM-Cl). rsc.org This reaction is typically carried out in the presence of a base to facilitate the formation of the bis-ether.

A frequently employed procedure involves dissolving resorcinol in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane (B109758). rsc.org A base, commonly potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), is added to the mixture. rsc.org The reaction is then cooled, typically to 0 °C, before the dropwise addition of chloromethyl methyl ether. rsc.org After the addition, the reaction is allowed to stir at room temperature overnight. rsc.org The workup procedure generally involves extraction with an organic solvent like dichloromethane, followed by drying of the combined organic extracts and concentration under reduced pressure to yield this compound. rsc.org

One specific protocol reports a high yield of 94% when using potassium carbonate as the base and acetonitrile as the solvent. rsc.org Another variation of this Williamson ether synthesis utilizes sodium hydride (NaH) as the base in dimethylformamide (DMF), with reported yields in the range of 65-75%.

Reactants Base Solvent Yield Reference
Resorcinol, Chloromethyl methyl etherK₂CO₃CH₃CN94% rsc.org
1,3-dihydroxybenzene, Chloromethyl methyl etherNaHDMF65-75%

This table presents data on the classical synthesis of this compound.

Catalytic Approaches in Preparation

Catalytic methods offer an alternative to the classical synthetic routes, often providing milder reaction conditions and improved selectivity. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided information, the use of catalysts is prevalent in reactions involving its derivatives. For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are used in cross-coupling reactions of substituted analogues. researchgate.net

Furthermore, the synthesis of chloromethyl methyl ether itself, a key reagent, has been improved through catalysis. The use of zinc(II) salts such as ZnBr₂ can accelerate the exchange reaction between dimethoxymethane (B151124) and an acid halide, providing MOM-Cl in a more efficient manner than traditional methods that often produce carcinogenic byproducts. orgsyn.org Trifluoromethanesulfonic acid or perchloric acid have also been employed as catalysts for the reaction between an acid chloride and dimethoxymethane to generate MOM-Cl in situ. google.com

Regioselective Synthesis of Substituted Analogues

The regioselective synthesis of substituted analogues of this compound is crucial for creating complex molecules with specific substitution patterns. For example, the bromination of this compound can be controlled to produce specific isomers. The reaction of this compound with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in dichloromethane at 0°C leads to the formation of 1,5-dibromo-2,4-bis(methoxymethoxy)benzene. rsc.org

Another example is the synthesis of 1,3-bis(methoxymethoxy)-5-methylbenzene, a substituted analogue. up.pt The ability to selectively introduce substituents onto the benzene (B151609) ring is essential for its use in the synthesis of targeted bioactive compounds. up.pt Furthermore, indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol (B132878) has been shown to produce 1,3,5-substituted benzenes with complete regioselectivity. nih.gov This highlights the potential for catalytic methods to control the substitution pattern on the benzene ring.

Synthetic Utility as a Key Building Block in Multistep Sequences

This compound and its derivatives serve as valuable building blocks in the multistep synthesis of more complex molecules, including pharmaceuticals and materials. smolecule.com The methoxymethyl (MOM) groups act as protecting groups for the hydroxyl functionalities of resorcinol, allowing for selective reactions at other positions of the molecule.

For instance, (3,5-bis(methoxymethoxy)phenyl)methanol, a derivative, is used as a building block in organic synthesis. The MOM-protected groups can be removed under acidic conditions to reveal the free hydroxyl groups at a later stage of the synthesis. This strategy is fundamental in the synthesis of complex natural products and other target molecules. uni-konstanz.de

Elucidating Reactivity and Mechanistic Pathways of 1,3 Bis Methoxymethoxy Benzene

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Scope

The two methoxymethoxy groups in 1,3-bis(methoxymethoxy)benzene significantly influence the outcome of electrophilic aromatic substitution (EAS) reactions. These groups are electron-donating, thereby activating the benzene (B151609) ring towards attack by electrophiles at a faster rate than benzene itself. libretexts.org As with other alkoxy groups, the MOM groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.comuci.edu

In the case of this compound, the positions activated by the MOM groups are C2 (ortho to both), C4/C6 (ortho to one and para to the other), and C5 (meta to both). While electronic effects strongly activate the C2, C4, and C6 positions, steric hindrance from the bulky MOM groups plays a pivotal role in determining the final regioselectivity. The C2 position, situated between the two substituents, is the most sterically hindered. Consequently, electrophilic attack is generally directed to the less hindered C4 and C6 positions. Some studies suggest that under certain conditions, significant steric hindrance at the activated positions can even lead to substitution at the less electronically favored but more accessible C5 position.

The scope of EAS reactions for this compound includes standard transformations such as halogenation and formylation. For example, reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would be expected to yield primarily 4-halo- and/or 4,6-dihalo-1,3-bis(methoxymethoxy)benzene. chemguide.co.uk Formylation reactions, such as the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group, though regioselectivity remains a key consideration. nih.gov In some complex systems, directed ortho-lithiation followed by quenching with an electrophile like DMF is employed to achieve formylation at a specific, otherwise inaccessible, position. uio.no

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Disubstituted Benzenes

Substituent (at C1, C3)Reaction TypeMajor Product Position(s)Governing Factors
-OCH₂OCH₃General EASC4, C6Electronic Activation (ortho, para-directing) and Steric Hindrance
-OCH₃NitrationC4, C6, C2Strong Electronic Activation, Moderate Steric Hindrance
-CH₃AcylationC4, C6Moderate Electronic Activation, Low Steric Hindrance
-NO₂HalogenationC5Electronic Deactivation (meta-directing)

Oxidative Transformations: Formation of Quinoidal Systems

The oxidation of this compound can lead to the formation of quinoidal systems, which are valuable synthons in organic chemistry. The parent compound, resorcinol (B1680541), and other phenols can be oxidized to their corresponding quinones. orgsyn.org The protected derivative follows a similar reactivity pattern.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this transformation. The reaction likely proceeds through an initial attack on the aromatic ring or the benzylic-like carbons of the MOM groups, potentially leading to deprotection followed by oxidation of the resulting dihydric phenol (B47542) to a quinone. The oxidation of phenols and their derivatives can yield either ortho-quinones or para-quinones. beilstein-journals.org For this compound, oxidation would be expected to produce ortho-quinones, given the substitution pattern. Electrochemical oxidation methods have also emerged as a sustainable alternative for converting phenols to quinones, often passing through a phenoxonium ion intermediate. beilstein-journals.org

Reductive Conversions: Regeneration of Hydroxyl Functionalities

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under basic, reductive, and nucleophilic conditions. Its primary role is often temporary, and its removal, or deprotection, to regenerate the parent hydroxyl group is a critical step in a synthetic sequence. For this compound, this conversion regenerates resorcinol.

This transformation is fundamentally a hydrolysis of an acetal (B89532), which is typically carried out under acidic conditions. thieme-connect.delibretexts.org The mechanism involves protonation of one of the ether oxygens, followed by cleavage of a carbon-oxygen bond to form an oxonium ion and release methanol (B129727). The resulting intermediate is then hydrolyzed by water to yield a hemiacetal, which subsequently decomposes to release the stable phenol, formaldehyde, and another equivalent of methanol. thieme-connect.de

A variety of acidic reagents can effect this deprotection, with the choice of reagent often depending on the sensitivity of other functional groups in the molecule. libretexts.orgacs.org Mild conditions, such as using silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), have been developed for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.orgresearchgate.net

Table 2: Common Reagents for MOM Group Deprotection

ReagentTypical ConditionsSelectivity/Notes
Hydrochloric Acid (HCl)MeOH, Room TempStandard, strong acid conditions. libretexts.org
Trifluoroacetic Acid (TFA)CH₂Cl₂, H₂OCommonly used for acid-labile groups.
Trimethylsilyl Triflate (TMSOTf)2,2'-bipyridyl, CH₃CNChemoselective for aromatic MOM ethers. acs.org
NaHSO₄·SiO₂CH₂Cl₂, Room TempMild, heterogeneous catalyst for phenolic MOM ethers. researchgate.net
Bromodimethylborane (BBr₃)CH₂Cl₂, -78 °CStrong Lewis acid, effective for ether cleavage.

Mechanistic Investigations into Reaction Kinetics and Thermodynamics

Deeper insight into the reactivity of this compound is obtained through mechanistic studies that probe the kinetics and thermodynamics of its reactions. These investigations often combine experimental rate measurements with theoretical calculations to map out the energy profiles of reaction pathways, including the structures of intermediates and transition states.

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms at a molecular level. scielo.org.mx Methods such as Density Functional Theory (DFT) are frequently used to model the electrophilic aromatic substitution of substituted benzenes. acs.orgacs.orgnih.gov For this compound, computational studies can elucidate the significant role of steric hindrance.

Theoretical calculations can optimize the geometry of the starting material, revealing that the two methoxymethoxy groups may adopt a conformation that creates a dihedral angle of approximately 120°, effectively shielding the C2 position and hindering attack at the C4/C6 positions. By calculating the energies of the transition states for electrophilic attack at each possible position (C2, C4, C5), a quantitative rationale for the observed regioselectivity can be established. acs.org The rate-determining step in EAS is the formation of the high-energy carbocation intermediate (the arenium or Wheland intermediate). uci.edumasterorganicchemistry.com Computational models can compare the relative stabilities of the different possible carbocation intermediates, with the pathway proceeding through the lowest-energy transition state being the most favorable. semanticscholar.org These studies confirm that steric repulsion between the incoming electrophile and the bulky MOM groups raises the activation energy for attack at the more crowded positions. stackexchange.com

Experimental kinetics provides the data necessary to determine the activation parameters of a reaction, which are key indicators of its mechanism. By measuring the reaction rate constant (k) at various temperatures (T), the activation energy can be determined. The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡).

A common graphical method for this analysis is the Eyring plot, which graphs ln(k/T) versus 1/T. The plot yields a straight line from which the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be derived.

From the slope and intercept of the Eyring plot:

Enthalpy of Activation (ΔH‡) is calculated from the slope (–ΔH‡/R, where R is the gas constant). It represents the energy required to reach the transition state.

Entropy of Activation (ΔS‡) is calculated from the y-intercept (ln(k_B/h) + ΔS‡/R, where k_B is the Boltzmann constant and h is the Planck constant). It reflects the change in disorder in moving from reactants to the transition state.

1,3 Bis Methoxymethoxy Benzene As a Versatile Protecting Group for Hydroxyls

Strategic Application in Complex Molecule Synthesis

The use of 1,3-bis(methoxymethoxy)benzene as a protecting group for diols or as a precursor to other functionalized aromatic rings is a well-established strategy in the synthesis of complex molecules. rsc.org The two methoxymethoxy (MOM) groups provide robust protection for the hydroxyl functionalities of the resorcinol (B1680541) core under a variety of reaction conditions, particularly those that are basic or nucleophilic in nature.

One of the key advantages of employing this compound is its ability to participate in directed ortho-metalation (DoM) reactions. This allows for the regioselective introduction of substituents at the C2 position of the benzene (B151609) ring. For instance, treatment with a strong base like n-butyllithium generates a lithiated intermediate that can then react with various electrophiles. This approach has been successfully used in the synthesis of natural products and their analogues.

Furthermore, derivatives of this compound serve as crucial building blocks. For example, 1,5-dibromo-2,4-bis(methoxymethoxy)benzene, synthesized from this compound, is a versatile intermediate for cross-coupling reactions. rsc.org This highlights the role of the MOM-protected resorcinol not just as a temporary shield, but as a scaffold for further molecular elaboration.

The application of this protecting group strategy extends to the synthesis of bioactive compounds. For instance, in the total synthesis of certain flavonoid compounds, 1,3,5-tris(methoxymethoxy)benzene, a related compound, is used as a key intermediate. google.comgoogle.com This underscores the utility of MOM-protected phenolics in constructing complex natural product frameworks.

Table 1: Examples of this compound in Complex Synthesis

Starting Material Key Intermediate Target Molecule Class Reference
This compound 1,5-Dibromo-2,4-bis(methoxymethoxy)benzene Acridine Dimers rsc.org
This compound 2-Substituted-1,3-bis(methoxymethoxy)benzene Prenylated Chalcones researchgate.net
Phloroglucinol 1,3,5-Tris(methoxymethoxy)benzene Flavonoids google.comgoogle.com
Resorcinol This compound Various complex molecules

Acid-Catalyzed Deprotection Methodologies

The removal of the methoxymethyl (MOM) protecting groups from this compound and its derivatives is most commonly achieved through acid-catalyzed hydrolysis. wikipedia.org A variety of acidic conditions, ranging from Brønsted acids to Lewis acids, can be employed for this transformation. oup.com

Traditional methods often utilize mineral acids such as hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and water. oup.com These conditions are generally effective but can be harsh and may not be suitable for substrates containing other acid-labile functional groups.

To address this, milder and more selective methods have been developed. Lewis acids have proven to be particularly useful for the deprotection of MOM ethers. Reagents such as bismuth triflate (Bi(OTf)₃) have been shown to be highly efficient catalysts for this purpose, often requiring only catalytic amounts in an aqueous medium at room temperature. oup.com This method is notable for its chemoselectivity, as it can deprotect MOM ethers in the presence of other protecting groups like TBDMS, TBDPS, benzyl, and allyl ethers. oup.com

Other Lewis acids that have been successfully used for MOM deprotection include zinc bromide (ZnBr₂) and titanium tetrachloride (TiCl₄). oup.com Additionally, solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) and heteropolyacids like the Wells-Dawson acid, offer the advantages of easy separation from the reaction mixture and potential for catalyst recycling. capes.gov.brmdpi.comorganic-chemistry.org

The choice of deprotection method depends on the specific substrate and the presence of other functional groups in the molecule. The availability of a range of acid-catalyzed methodologies provides chemists with the flexibility to select the most appropriate conditions for their synthetic needs.

Table 3: Selected Acid-Catalyzed Deprotection Methods for MOM Ethers

Reagent Conditions Advantages Reference
Hydrochloric Acid (HCl) MeOH or THF/H₂O Readily available, inexpensive oup.com
Bismuth Triflate (Bi(OTf)₃) Catalytic amount, THF/H₂O, room temp. Mild, highly efficient, chemoselective oup.com
Silica-supported NaHSO₄ Heterogeneous catalyst, room temp. Easy workup, reusable catalyst organic-chemistry.org
Wells-Dawson Heteropolyacid Bulk or supported on silica, organic solvent High yields, recoverable and reusable catalyst capes.gov.brmdpi.com
Zinc Bromide (ZnBr₂) CH₂Cl₂ Mild Lewis acid oup.com
Titanium Tetrachloride (TiCl₄) CH₂Cl₂ Strong Lewis acid for more stable ethers oup.com

Applications in Advanced Chemical Research and Development

Precursor in Natural Product Total Synthesis.researchgate.netresearchgate.netacs.orgwits.ac.za

The structural framework of 1,3-bis(methoxymethoxy)benzene makes it a valuable precursor in the total synthesis of various natural products. The methoxymethoxy groups can be readily removed under acidic conditions to reveal the diol, a common feature in many biologically active natural compounds.

Synthesis of Complex Polyaromatic Structures.researchgate.net

This compound and its derivatives are instrumental in constructing complex polyaromatic hydrocarbons (PAHs), which are compounds with two or more fused benzene (B151609) rings. researchgate.net These structures are of interest due to their unique electronic and photophysical properties. For instance, derivatives of this compound have been utilized in the synthesis of gilvocarcin V, an antitumor antibiotic with a benzo[d]naphtho[1,2-b]pyran-6-one core. nih.govlookchem.com The synthesis of defucogilvocarcin V, a related natural product, also employs intermediates derived from this compound. researchgate.netnih.gov Research has demonstrated the use of related brominated and vinylated derivatives in palladium-catalyzed cross-coupling reactions to create annulated PAHs, which would be challenging to produce efficiently through other methods. researchgate.net

Intermediates for Pharmaceutical and Agrochemical Compounds.sinocurechem.combenchchem.com

The versatility of this compound extends to its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. sinocurechem.com Its ability to undergo various chemical modifications allows for the introduction of diverse functional groups, leading to the creation of a wide array of bioactive molecules.

Design and Synthesis of Biologically Active Analogues.up.ptacs.orggoogle.com

Researchers actively employ this compound and its derivatives to design and synthesize analogues of known biologically active compounds. up.ptacs.orggoogle.com By modifying the core structure, scientists can explore structure-activity relationships (SAR) and develop new compounds with improved efficacy or altered biological profiles. For example, it has been used in the synthesis of analogues of schweinfurthin F, a natural product with potent anticancer activity. acs.orgacs.org Furthermore, derivatives of this compound are used to create novel compounds with potential applications as modulators of hemoglobin. google.com The synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles with potential cytotoxic activities, has also been reported using benzene-based starting materials. mdpi.com

Contributions to Polymer and Specialty Chemical Science.

This compound and its derivatives are valuable in the field of polymer science and for the production of specialty chemicals. The bifunctional nature of the molecule allows it to be incorporated into polymer chains or to serve as a precursor for monomers.

Development of High-Performance Materials.

The incorporation of this compound derivatives into polymer structures can lead to materials with enhanced properties. For instance, research has shown that its use can improve the thermal stability and mechanical properties of polymers. The unique chemical structure of its derivatives may also be applied in the development of new materials with specific optical or electronic properties. smolecule.com

Investigative Tools in Biological Studies (Derivatives).smolecule.com

Derivatives of this compound serve as valuable tools in biological investigations. smolecule.com The methoxymethoxy groups can be hydrolyzed to hydroxyl groups, which can then interact with biological macromolecules, aiding in the study of enzyme interactions and metabolic pathways. Analogues of this compound are studied for their potential antioxidant and antiproliferative effects. smolecule.com

Enzyme Interaction Studies

Direct and specific enzyme interaction studies on this compound are not extensively documented in publicly available research. Its primary role in a biological context is as a pro-drug or a precursor that releases resorcinol (B1680541). The interaction with enzymes is therefore focused on the cleavage of the two methoxymethyl ether linkages.

The methoxymethyl (MOM) group is a commonly used protecting group for hydroxyl functionalities in organic synthesis due to its stability under various conditions and the relative ease of its removal under acidic conditions. adichemistry.comwikipedia.org While chemical deprotection methods using Lewis and Brønsted acids are prevalent, the potential for enzymatic cleavage of such ethers exists, particularly by hydrolase-class enzymes. wikipedia.org

The enzymatic hydrolysis of ether bonds, while less common than that of esters or amides, can be catalyzed by certain enzymes, such as etherases or specific cytochromes P450, which are capable of oxidative O-dealkylation. The likely enzymatic interaction with this compound would involve the hydrolysis of the acetal-like MOM groups to yield resorcinol, methanol (B129727), and formaldehyde. This biotransformation would be a critical step for the compound to exert any biological effect, as the parent compound is largely inert, while the deprotected product, resorcinol, is known to interact with various biological systems.

In a research context, this compound could be used as a tool to study the activity of enzymes capable of cleaving ether bonds. By incubating the compound with specific enzymes or cell extracts, researchers can monitor the formation of resorcinol to assay for enzymatic activity. However, specific data from such assays using this compound as the substrate is not readily found in the literature, which is more focused on its synthetic applications.

Metabolic Pathway Investigations

The investigation of the metabolic pathways of this compound is intrinsically linked to the metabolism of its deprotected product, resorcinol. Upon administration to a biological system, it is anticipated that this compound would undergo enzymatic hydrolysis to release resorcinol. Therefore, the metabolic pathway of this compound is effectively the metabolic pathway of resorcinol.

Resorcinol (1,3-dihydroxybenzene) metabolism has been the subject of several studies. In living organisms, this process is primarily carried out by enzymes in the liver. The metabolism of resorcinol can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: This phase involves oxidation, reduction, or hydrolysis. For resorcinol, a primary Phase I reaction is oxidation.

Phase II Metabolism: This is the major route for resorcinol metabolism. It involves conjugation reactions that increase the water solubility of the compound, facilitating its excretion. The primary conjugation reactions for resorcinol are glucuronidation and sulfation. The major metabolite of resorcinol found in urine is its glucuronide conjugate. nih.gov

In the environment, particularly in anaerobic conditions, microorganisms can metabolize resorcinol. For instance, the bacterium Azoarcus anaerobius can degrade resorcinol, using an oxidative strategy to break the aromatic ring. nih.govasm.org This process involves the initial hydroxylation of resorcinol to 1,2,4-trihydroxybenzene, which is then further metabolized. uni-konstanz.de

The use of this compound in metabolic studies could serve as a method to deliver resorcinol to a biological system in a controlled manner, assuming a predictable rate of enzymatic deprotection. This could be advantageous in studies where the direct administration of resorcinol might lead to different pharmacokinetic profiles.

Advanced Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For derivatives of 1,3-bis(methoxymethoxy)benzene, ¹H and ¹³C NMR spectra offer valuable information about the electronic environment of the nuclei and the rotational freedom of the substituent groups. copernicus.org

In a study of 2-[bis(tert-butoxycarbonyl)amino]-1,3-bis(methoxymethoxy)benzene, NMR spectra surprisingly showed no evidence of restricted rotation of the tert-butoxycarbonyl groups in solution. iucr.org This suggests that the energy barrier for rotation is low, and the groups are freely rotating on the NMR timescale. copernicus.orgiucr.org However, in the solid state, the molecule adopts a pseudo-C2 symmetric structure. iucr.org

The analysis of NMR data can be complex, especially when multiple conformers are present in solution. For instance, in the case of 1,2,3-trimethoxybenzene, a related compound, analysis of NMR spectra in a liquid crystalline solvent indicated that the molecule exists in more than one conformation in solution. By comparing experimental and computed NMR parameters, it is possible to identify the relative populations of different conformers. copernicus.org Techniques like replica-exchange with solute tempering molecular dynamics (REST-MD) can complement NMR data to visualize conformational exchange dynamics and estimate rotational energy barriers. copernicus.org

Interactive Table: Representative ¹H NMR Data for a this compound Derivative

This table presents typical proton NMR chemical shifts for a derivative, 1-Ethynyl-2,3-bis(methoxymethoxy)-4-methoxybenzene, illustrating the distinct signals for the aromatic, methoxymethoxy, and other protons. uio.no

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.19d8.7
Aromatic CH6.63d8.7
O-CH₂-O5.25s-
O-CH₂-O5.10s-
OCH₃3.83s-
OCH₃3.62s-
OCH₃3.57s-
Ethynyl CH3.17s-

Data obtained for 1-Ethynyl-2,3-bis(methoxymethoxy)-4-methoxybenzene in CDCl₃. uio.no

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound and its derivatives. The molecular ion peak (M+•) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the expected molecular weight is approximately 198.22 g/mol . avantorsciences.com

Fragmentation analysis in MS can provide further structural information. For methoxymethoxy-substituted compounds, a characteristic loss of a methoxymethoxy group (Δm/z = 45) or a methoxymethyl group (Δm/z = 60) can be a diagnostic fragment. Comparing the experimental mass spectrum with simulated fragmentation patterns from spectral libraries like the NIST MS Library can help to confirm the structure and identify potential impurities. For instance, in a derivative, 5-bromo-2-(methoxymethoxy)benzenemethanol, the molecular weight was confirmed by the [M+H]+ peak.

Interactive Table: Mass Spectrometry Data for this compound

This table summarizes key mass spectrometry values for the parent compound.

Parameter Value
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198.21600
Exact Mass198.08900

Data sourced from chemical supplier information. chemsrc.com

X-ray Crystallographic Studies of this compound Derivatives

In the solid state, the conformation of molecules is influenced by crystal packing forces and intermolecular interactions such as hydrogen bonds and π-π stacking. mdpi.com In a study of 2-[bis(tert-butoxycarbonyl)amino]-1,3-bis(methoxymethoxy)benzene, the solid-state structure revealed a pseudo-C2 symmetric molecule where the two methoxymethoxy groups form an S-shaped configuration. iucr.org The bis(tert-butoxycarbonyl)amino group is twisted from the plane of the benzene (B151609) ring. iucr.org

The crystal packing of derivatives is often stabilized by various weak intermolecular interactions. For example, in 1,3-bis(4-methoxyphenyl)-2-benzothiophene, the crystal packing is stabilized by C—H···O and C—H···π interactions. researchgate.net The orientation of the methoxy (B1213986) groups can vary between different crystal structures of the same compound (polymorphs) or in co-crystals, influencing the hydrogen bonding network. mdpi.com In some alkoxy-substituted derivatives, weak intramolecular hydrogen bonds between olefinic protons and ortho-methoxy groups on adjacent benzene rings have been observed, with crystal packing being primarily determined by methoxy-π interactions. uantwerpen.be

For instance, in 2-[bis(tert-butoxycarbonyl)amino]-1,3-bis(methoxymethoxy)benzene, the bulky tert-butoxycarbonyl groups are oriented away from the substituted aniline (B41778) group to reduce steric strain. iucr.org The degree of twist of substituent groups relative to the benzene ring is a direct consequence of the balance between electronic effects and steric repulsion. iucr.org In some cases, steric hindrance can even inhibit certain chemical reactions or direct the regioselectivity of a reaction to a less hindered site. masterorganicchemistry.commsu.edu The introduction of bulky side chains can alter the molecular packing mode in the solid state, which in turn affects the material's properties. nih.gov

Theoretical and Computational Studies on 1,3 Bis Methoxymethoxy Benzene Systems

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are essential for understanding the electronic nature of molecules. Methods like Density Functional Theory (DFT) are employed to model and predict the properties of 1,3-Bis(methoxymethoxy)benzene.

Research Findings: DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, are a common approach to optimize the geometry of methoxymethoxy-substituted compounds. Such calculations are foundational for predicting the molecule's electronic structure and relative energy between different states. nih.gov The electronic structure of benzene (B151609) derivatives is a complex interplay of resonance and electron correlation. nih.gov In this compound, the oxygen-rich methoxymethoxy groups significantly influence the electron distribution on the aromatic ring. The ether linkages introduce multiple sites for potential interactions.

The reactivity of the compound can also be predicted. The benzene ring is susceptible to electrophilic aromatic substitution, while the methoxymethoxy groups can undergo hydrolysis to yield hydroxyl groups. Computational models can predict the most likely sites for these reactions. For instance, the frontier molecular orbitals (HOMO and LUMO) derived from these calculations help identify the regions of the molecule most likely to act as electron donors or acceptors, which is key to predicting reactivity. aun.edu.eg

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis explore the three-dimensional arrangement of atoms in a molecule and the energy associated with different arrangements. For this compound, this involves studying the rotation around the bonds connecting the methoxymethoxy groups to the benzene ring.

Research Findings: The conformational landscape of molecules with methoxy (B1213986) groups on a benzene ring can be complex. rsc.org For this compound, computational molecular modeling suggests a preferred conformation where the substituents are oriented to minimize steric hindrance and optimize dipole-dipole interactions. Molecular dynamics (MD) simulations can be used to confirm the conformational rigidity of such structures. In related substituted aniline (B41778) derivatives, the two methoxymethoxy arms have been observed to adopt an S-shaped configuration. iucr.org

Steric maps are computational tools that visualize the steric hindrance around a molecule, providing insight into its reactivity.

Research Findings: Steric maps for this compound can be generated using software like Mercury, which utilizes crystallographic data. Analysis of these maps reveals that the methoxymethoxy groups at the 1 and 3 positions create significant steric bulk. This steric hindrance can direct or obstruct the approach of reagents. For example, the arrangement of these groups is predicted to hinder substitution at the para-position (the 5-position) on the benzene ring. This steric effect is a critical factor in planning synthetic routes involving this compound.

Torsion angles (a specific type of dihedral angle) describe the rotation around a chemical bond and are fundamental to defining a molecule's conformation. wikipedia.org Investigations into these angles for this compound and its derivatives provide precise geometric data about the orientation of the substituent groups.

Research Findings: While specific torsion angle data for the parent this compound is not readily available in the provided search results, studies on its derivatives offer valuable insights. In a crystal structure of a derivative, 2-[bis(tert-butoxycarbonyl)amino]-1,3-bis(methoxymethoxy)benzene, the methoxymethoxy groups are part of an S-shaped configuration, and the bulky amino group is twisted relative to the benzene ring plane. iucr.org

Dihedral angles, which measure the angle between two planes, are also crucial. In various chalcone (B49325) derivatives containing the 4,6-bis(methoxymethoxy)phenyl moiety, the dihedral angle between the two aromatic rings varies, indicating conformational flexibility influenced by other substituents. iucr.orgiucr.org For example, in one derivative, this angle was found to be 10.22 (10)°, while in another, two independent molecules in the asymmetric unit showed dihedral angles of 21.4 (2)° and 5.1 (2)°. iucr.orgiucr.org These findings underscore how the molecular context influences the spatial arrangement of the bis(methoxymethoxy)phenyl unit.

Table 1: Selected Torsion and Dihedral Angles in this compound Derivatives
CompoundAngle TypeAtoms InvolvedAngle (°)Source
2-[bis(tert-butoxycarbonyl)amino]-1,3-bis(methoxymethoxy)benzeneTorsion AngleC2—C1—N1—C1257.7 (2) iucr.org
2-[bis(tert-butoxycarbonyl)amino]-1,3-bis(methoxymethoxy)benzeneTorsion AngleC6—C1—N1—C1159.7 (2) iucr.org
(E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-oneDihedral AngleBetween Benzene Rings10.22 (10) iucr.org
(E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-oneDihedral AngleBetween Benzene Rings (two molecules in asymmetric unit)21.4 (2) iucr.org
5.1 (2)

Structure Activity Relationships and Design of Novel Analogues

Synthesis and Modification of the Bis(methoxymethoxy)benzene Core

The foundational structure of 1,3-bis(methoxymethoxy)benzene is typically synthesized from resorcinol (B1680541). The modification of this core through various chemical reactions allows for the creation of a wide array of derivatives.

The primary synthesis involves the protection of the two hydroxyl groups of resorcinol. This is commonly achieved by reacting resorcinol with chloromethyl methyl ether in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). rsc.org This reaction yields this compound, a stable intermediate ready for further functionalization. rsc.org

Key modifications of the this compound core include lithiation, halogenation, and formylation.

Lithiation: Directed ortho-metalation is a powerful strategy for functionalizing the benzene (B151609) ring. The methoxymethoxy groups direct the lithiation to the C2 position, located between them. Treatment with a strong base like n-butyllithium or s-butyllithium selectively removes a proton from this position. The resulting organolithium intermediate can then react with various electrophiles. For instance, reaction with prenyl bromide introduces a prenyl group at the C2 position. lookchem.com

Halogenation: Electrophilic aromatic substitution, such as bromination, can be used to introduce halogen atoms onto the ring. Reacting this compound with N-bromosuccinimide (NBS) leads to the formation of 1,5-dibromo-2,4-bis(methoxymethoxy)benzene. rsc.org This dibrominated compound serves as a precursor for further cross-coupling reactions.

Formylation: The introduction of an aldehyde group (formylation) can be accomplished through several methods. One approach involves the lithiation of a protected derivative at a specific position, followed by quenching with DMF. acs.org For example, 4-bromo-1,3-bis(methoxymethoxy)benzene can be lithiated and then formylated to produce 4-formyl-1,3-bis(methoxymethoxy)benzene. Another method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and DMF to introduce a formyl group, typically at the C2 position. uc.ptnih.gov

ReactionReagents and ConditionsProductYieldReference
Synthesis Resorcinol, Chloromethyl methyl ether, K₂CO₃, CH₃CN, 0 °C to r.t.This compound94% rsc.org
Lithiation-Alkylation 1) n-Butyllithium, THF, hexane, 0 °C2) Prenyl bromide, 0-20 °C1,3-Bis(methoxymethoxy)-2-(3-methylbut-2-en-1-yl)benzene65% lookchem.com
Bromination N-Bromosuccinimide, CH₃CN, r.t.1,5-Dibromo-2,4-bis(methoxymethoxy)benzene85% rsc.org
Lithiation-Formylation 1) n-BuLi, Et₂O, -78 °C2) DMF, -78 °C to r.t.4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-bis(methoxymethoxy)benzaldehydeNot specified acs.org
Deprotection Acetyl chloride, MeOH, r.t.AtranolNot specified nih.gov

Impact of Substitution Patterns on Reactivity and Synthetic Utility

The positions of substituents on the bis(methoxymethoxy)benzene ring profoundly influence its reactivity and dictate the outcome of subsequent synthetic steps. The two MOM groups are strong ortho, para-directors in electrophilic aromatic substitutions, but their most significant influence is seen in ortho-lithiation reactions.

The methoxymethoxy groups are powerful directing groups in metalation reactions. They coordinate to the lithium atom of organolithium reagents, directing the deprotonation to an adjacent (ortho) position. ias.ac.in In the unsubstituted this compound, the most acidic proton is at the C2 position, flanked by both MOM groups, making it the primary site of lithiation.

When other substituents are present, the site of lithiation is a result of the combined directing effects of all groups. For example, in 2-bromo-1,3-bis(methoxymethoxy)-5-(methoxymethyl)benzene, subsequent lithiation with n-butyllithium occurs at the position ortho to a MOM group, facilitating a metal-halogen exchange or further functionalization at a different site. acs.org This regioselectivity is crucial for the controlled, stepwise construction of complex molecules, allowing chemists to introduce functional groups at specific locations around the ring.

The pattern of substitution is also critical for the utility of these compounds as synthetic intermediates. For instance, 1,5-dibromo-2,4-bis(methoxymethoxy)benzene is a valuable building block for creating larger structures via palladium-catalyzed cross-coupling reactions, where the bromine atoms are replaced with other functional groups. rsc.org

Starting MaterialReactionKey Regiochemical OutcomeSynthetic ApplicationReference
This compoundLithiation with n-BuLiSelective deprotonation at the C2 positionIntroduction of electrophiles between the MOM groups lookchem.com
This compoundBromination with NBSSubstitution occurs at C4 and C6 (para to MOM groups)Precursor for cross-coupling reactions rsc.org
4-Bromo-2,6-bis(methoxymethoxy) derivativeLithiation with n-BuLi, then Formylation with DMFFormylation occurs at the C4 position (site of the bromo group) via lithium-halogen exchangeSynthesis of substituted benzaldehydes acs.org

Future Directions in Synthetic and Application-Oriented Research

Research involving this compound and its derivatives is increasingly focused on the synthesis of complex, biologically active molecules and the development of novel functional materials.

A significant area of future research lies in its use as a key intermediate for synthesizing natural product analogues and potential therapeutic agents. Derivatives of this compound are being employed as building blocks for anti-cancer compounds. uio.no For example, they are used in the synthesis of analogues of combretastatin, a potent tubulin polymerization inhibitor, and PAC-1, a procaspase-activating compound. uio.nouio.no The development of water-soluble prodrugs of compounds like curcuminoids also utilizes bis(methoxymethoxy)phenyl intermediates to improve bioavailability. nih.gov These studies highlight a trend towards using this scaffold to access complex molecular architectures with potential pharmaceutical applications. smolecule.com

In materials science, the structural features of bis(methoxymethoxy)benzene derivatives make them candidates for the development of new polymers and specialty materials. smolecule.com The ability to precisely functionalize the aromatic core allows for the tuning of electronic and physical properties, which could be exploited in the creation of advanced materials.

Future synthetic efforts will likely focus on developing more efficient and stereoselective methods for modifying the core structure. This includes exploring new catalytic systems for functionalization and expanding the range of complex structures that can be built from this versatile platform. nih.gov The ultimate goal is to leverage the unique reactivity of this compound to address challenges in medicine and materials science.

Q & A

What safety protocols are critical when handling 1,3-Bis(methoxymethoxy)benzene in laboratory settings?

Methodological Answer:

  • Protective Equipment : Use nitrile gloves inspected for integrity and chemical-resistant suits (Type 4 or 5) to prevent skin contact. Full-body protection is recommended for high-concentration handling .
  • Respiratory Protection : For aerosol exposure, employ NIOSH-certified P95 respirators. For volatile organic compound (VOC) mitigation, use OV/AG/P99 cartridges in fume hoods .
  • Waste Management : Collect waste in sealed containers labeled for halogenated organics. Avoid drain disposal to prevent environmental contamination .

What synthetic methodologies are effective for preparing this compound?

Methodological Answer:

  • Cross-Coupling Reactions : Adapt Suzuki-Miyaura coupling using 3-(methoxymethoxy)phenylboronic acid (CAS 874290-64-7) and halobenzenes. Optimize catalyst loading (e.g., Pd(PPh₃)₄, 2 mol%) and base (K₂CO₃) in THF at 80°C .
  • Protecting Group Strategies : Methoxymethyl (MOM) ether formation via Williamson ether synthesis. React 1,3-dihydroxybenzene with chloromethyl methyl ether (MOMCl) in DMF, using NaH as a base (yield ~65–75%) .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Answer:

  • Data Collection : Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to model methoxymethoxy torsional angles. Address disorder in substituents via PART and SIMU instructions .
  • Validation Tools : Apply RIGU restraints for planar benzene rings and DFIX for C–O bond distances (target: 1.41 Å). Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

How can conflicting NMR and mass spectrometry data for methoxymethoxy-substituted compounds be reconciled?

Advanced Answer:

  • NMR Artifact Mitigation : Use deuterated DMSO-d₆ to suppress exchange broadening of methoxy protons. For splitting patterns, apply DEPT-135 to distinguish CH₃ (δ ~3.3 ppm) from aromatic protons .
  • GC-MS Fragmentation Analysis : Compare experimental m/z peaks (e.g., M+• at 194) with simulated fragmentation using NIST MS Library. Confirm methoxymethoxy loss (Δm/z = 60) as a diagnostic fragment .

What analytical techniques are essential for assessing the purity of this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (70:30 MeOH:H₂O, 1 mL/min). Monitor λ = 254 nm for aromatic chromophores; purity >98% requires baseline separation of impurities .
  • Melting Point Analysis : Calibrate apparatus with indium (mp 156.6°C). A sharp mp range (e.g., 102–105°C) indicates crystallinity and absence of solvates .

What computational approaches predict the conformational stability of this compound?

Advanced Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian 16. Analyze intramolecular H-bonding between methoxy O and adjacent H atoms (distance <2.5 Å) .
  • Molecular Dynamics (MD) : Simulate in explicit acetone solvent (NAMD) for 50 ns. RMSD <0.5 Å after 10 ns confirms conformational rigidity .

How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced Answer:

  • Steric Maps : Generate using Mercury Software (Cambridge Crystallographic Database). Methoxymethoxy groups at 1,3-positions create a 120° dihedral angle, hindering para-substitution .
  • Kinetic Studies : Compare reaction rates with mono-methoxymethoxy analogs. Use Eyring plots to quantify activation energy differences (ΔΔG‡ >5 kcal/mol indicates steric hindrance) .

What strategies mitigate oxidation degradation during storage of this compound?

Methodological Answer:

  • Inert Atmosphere Storage : Purge amber vials with argon and seal with PTFE-lined caps. Monitor peroxide formation monthly via KI-starch test strips .
  • Stabilizer Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical chain reactions. Confirm compatibility via FT-IR (no C=O stretch at ~1700 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.